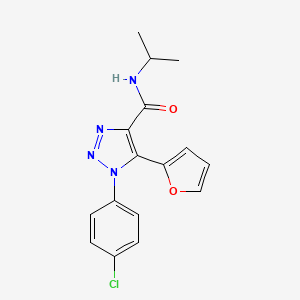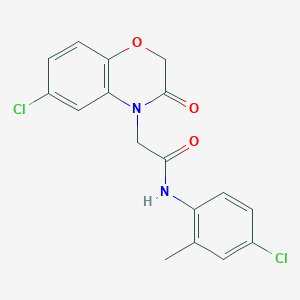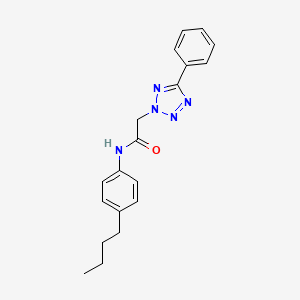![molecular formula C21H24N2O4S B4440878 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4440878.png)
1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone
Vue d'ensemble
Description
1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPS is a small molecule inhibitor that targets various enzymes and proteins involved in the regulation of cellular processes.
Mécanisme D'action
1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone works by inhibiting the activity of various enzymes and proteins involved in cellular processes. It targets the ATP-binding site of these enzymes and proteins, preventing their activity. 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has been found to inhibit the activity of various kinases, including AKT, ERK, and JNK. It has also been shown to inhibit the activity of histone deacetylases (HDACs) and proteasomes.
Biochemical and physiological effects:
1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been found to improve cognitive function and protect against neurodegeneration in animal models. Additionally, 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for various research applications. 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been found to be effective in inhibiting the activity of various enzymes and proteins involved in cellular processes. However, 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. Additionally, 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone research. One potential direction is to study the effects of 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone on other cellular processes and pathways. Another direction is to optimize the synthesis of 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone to improve its solubility and efficacy. Additionally, further studies are needed to determine the safety and efficacy of 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone in human clinical trials. Overall, 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has significant potential for therapeutic applications and warrants further investigation.
Applications De Recherche Scientifique
1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes and proteins involved in cancer, inflammation, and neurodegenerative diseases. 1-{4-[(3-methyl-2-phenyl-4-morpholinyl)sulfonyl]phenyl}-2-pyrrolidinone has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and protect against neurodegeneration in animal models.
Propriétés
IUPAC Name |
1-[4-(3-methyl-2-phenylmorpholin-4-yl)sulfonylphenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-16-21(17-6-3-2-4-7-17)27-15-14-23(16)28(25,26)19-11-9-18(10-12-19)22-13-5-8-20(22)24/h2-4,6-7,9-12,16,21H,5,8,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNNOHFMVQUDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440796.png)
![N-(4-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440804.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4440812.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-3-pyridinyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440818.png)
![methyl 4-oxo-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4440824.png)

![5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440834.png)


![1-[(7,7,9-trimethyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B4440852.png)

![2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440872.png)
![1-(1-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4440875.png)
![N-(2-morpholin-4-ylethyl)-2-[(phenylsulfonyl)amino]benzamide hydrochloride](/img/structure/B4440877.png)